molecular formula C13H14N4O3 B4358006 3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

Cat. No.: B4358006
M. Wt: 274.28 g/mol
InChI Key: XQTRZUAHUXQAOL-UHFFFAOYSA-N
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Description

3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound featuring a benzamide core substituted with a methyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by its attachment to the benzamide core. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups to the benzamide core .

Scientific Research Applications

3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide core can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is unique due to the combination of the benzamide core, methyl group, and nitro-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-10-3-2-4-11(7-10)13(18)14-5-6-16-9-12(8-15-16)17(19)20/h2-4,7-9H,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTRZUAHUXQAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
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3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
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3-METHYL-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

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